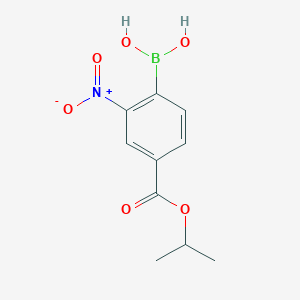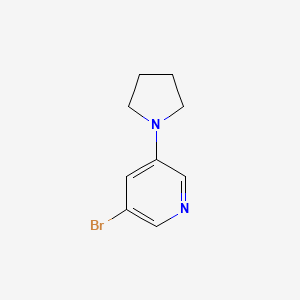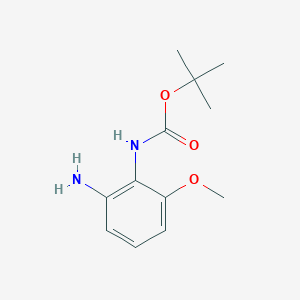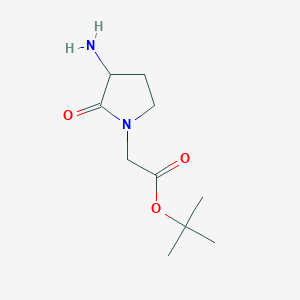![molecular formula C6H4FN3 B1441948 6-Fluor-[1,2,4]triazolo[4,3-a]pyridin CAS No. 1019024-79-3](/img/structure/B1441948.png)
6-Fluor-[1,2,4]triazolo[4,3-a]pyridin
Übersicht
Beschreibung
The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
6-Fluor-[1,2,4]triazolo[4,3-a]pyridin: Derivate wurden synthetisiert und auf ihr Potenzial als antibakterielle Mittel untersucht. Diese Verbindungen zeigten eine moderate bis gute antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien. So zeigten beispielsweise bestimmte Derivate eine überlegene antibakterielle Aktivität gegen Staphylococcus aureus und Escherichia coli, vergleichbar mit dem Antibiotikum Ampicillin der ersten Wahl .
Antidiabetische Eigenschaften
Das Triazolo[4,3-a]pyridin-Gerüst ist ein wichtiger Pharmakophor bei der Entwicklung von Antidiabetika. Es ist insbesondere in Sitagliptinphosphat vorhanden, einem Medikament zur Behandlung von Typ-II-Diabetes mellitus. Dies unterstreicht die Bedeutung der Verbindung bei der Synthese von Medikamenten, die den Blutzuckerspiegel regulieren können .
Hemmung der Thrombozytenaggregation
Derivate von Triazolo[4,3-a]pyridin besitzen nachweislich Thrombozytenaggregationshemmende Eigenschaften. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen, bei denen die Verhinderung von Blutgerinnseln erforderlich ist .
Antifungal Aktivität
Das strukturelle Grundgerüst von Triazolo[4,3-a]pyridin wurde bei der Synthese von Verbindungen mit antifungalen Eigenschaften genutzt. Diese Verbindungen könnten möglicherweise zur Behandlung von Pilzinfektionen eingesetzt werden und so eine Alternative zu bestehenden Antimykotika bieten .
Antimalaria-Effekte
Untersuchungen haben gezeigt, dass Triazolo[4,3-a]pyridin-Derivate antimalarielle Aktivität aufweisen können. Dies macht sie wertvoll im Kampf gegen Malaria, einer Krankheit, die in tropischen und subtropischen Regionen nach wie vor erhebliche Auswirkungen hat .
Anti-Tuberkulose-Aktivität
Der Kampf gegen Tuberkulose (TB) wurde durch die Entdeckung von Triazolo[4,3-a]pyridin-Derivaten mit antituberkulären Eigenschaften verstärkt. Diese Verbindungen könnten zu neuen Behandlungen für TB entwickelt werden, die nach wie vor eine große globale Gesundheitsherausforderung darstellt .
Anticonvulsive Eigenschaften
Triazolo[4,3-a]pyridin-Derivate wurden auch auf ihre antikonvulsiven Eigenschaften untersucht. Diese Anwendung ist wichtig für die Entwicklung neuer Medikamente zur Behandlung und Bewältigung von Epilepsie und anderen Krampfleiden .
Therapeutische Zielsetzung von FABPs
Fettsäure-bindende Proteine (FABPs), insbesondere FABP4 und FABP5, sind potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes. Triazolo[4,3-a]pyridin-Derivate könnten eine Rolle bei der Entwicklung von Therapien spielen, die auf diese Proteine abzielen .
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. It leads to a decrease in the signaling pathways that promote cell proliferation and angiogenesis . This results in a reduction in the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared to lead compounds
Result of Action
The result of the action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a decrease in the growth of cancer cells. It has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Furthermore, it has been found to induce the late apoptosis of A549 cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .
Cellular Effects
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .
Dosage Effects in Animal Models
The effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .
Transport and Distribution
The transport and distribution of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .
Eigenschaften
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)




![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)


![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
